Cas no 18915-36-1 (6-Methyl-1,2,4-triazin-3-amine)
6-Methyl-1,2,4-triazin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-1,2,4-triazin-3-amine
- 1,2,4-Triazin-3-amine,6-methyl-(9CI)
- (-)3-amino-6-methyl-1,2,4-triazine
- 1,2,4-Triazin-3-amine, 6-methyl-
- SB73380
- Z1203578846
- AKOS006338517
- SCHEMBL2629414
- EN300-6481445
- DTXSID80422529
- 18915-36-1
- CS-0448925
- DLIPZMXRDYIYHK-UHFFFAOYSA-
- InChI=1/C4H6N4/c1-3-2-6-4(5)8-7-3/h2H,1H3,(H2,5,6,8)
-
- Inchi: 1S/C4H6N4/c1-3-2-6-4(5)8-7-3/h2H,1H3,(H2,5,6,8)
- InChI Key: DLIPZMXRDYIYHK-UHFFFAOYSA-N
- SMILES: N1C(N)=NN=C(C)C=1
Computed Properties
- Exact Mass: 110.059246208g/mol
- Monoisotopic Mass: 110.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 64.7Ų
6-Methyl-1,2,4-triazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM183275-500mg |
6-methyl-1,2,4-triazin-3-amine |
18915-36-1 | 95% | 500mg |
$*** | 2023-03-31 | |
| Chemenu | CM183275-1g |
6-methyl-1,2,4-triazin-3-amine |
18915-36-1 | 95% | 1g |
$*** | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0530-500MG |
6-methyl-1,2,4-triazin-3-amine |
18915-36-1 | 95% | 500MG |
¥ 2,560.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0530-1G |
6-methyl-1,2,4-triazin-3-amine |
18915-36-1 | 95% | 1g |
¥ 3,201.00 | 2023-04-14 | |
| Enamine | EN300-6481445-0.05g |
6-methyl-1,2,4-triazin-3-amine |
18915-36-1 | 95% | 0.05g |
$252.0 | 2023-05-20 | |
| Enamine | EN300-6481445-0.1g |
6-methyl-1,2,4-triazin-3-amine |
18915-36-1 | 95% | 0.1g |
$376.0 | 2023-05-20 | |
| Enamine | EN300-6481445-0.25g |
6-methyl-1,2,4-triazin-3-amine |
18915-36-1 | 95% | 0.25g |
$538.0 | 2023-05-20 | |
| Enamine | EN300-6481445-0.5g |
6-methyl-1,2,4-triazin-3-amine |
18915-36-1 | 95% | 0.5g |
$847.0 | 2023-05-20 | |
| Enamine | EN300-6481445-1.0g |
6-methyl-1,2,4-triazin-3-amine |
18915-36-1 | 95% | 1g |
$1086.0 | 2023-05-20 | |
| Enamine | EN300-6481445-2.5g |
6-methyl-1,2,4-triazin-3-amine |
18915-36-1 | 95% | 2.5g |
$2127.0 | 2023-05-20 |
6-Methyl-1,2,4-triazin-3-amine Suppliers
6-Methyl-1,2,4-triazin-3-amine Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 6-Methyl-1,2,4-triazin-3-amine
Recent Advances in the Study of 6-Methyl-1,2,4-triazin-3-amine (CAS: 18915-36-1): A Promising Scaffold in Medicinal Chemistry
The compound 6-Methyl-1,2,4-triazin-3-amine (CAS: 18915-36-1) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. This heterocyclic scaffold, characterized by a triazine core with a methyl group and an amine substituent, has demonstrated potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its structure-activity relationships (SAR) to enhance its efficacy and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial potential of 6-Methyl-1,2,4-triazin-3-amine derivatives against multidrug-resistant bacterial strains. The researchers synthesized a series of analogs and evaluated their inhibitory effects on bacterial growth. The results revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimal cytotoxicity to human cells. Molecular docking studies suggested that these compounds likely target bacterial DNA gyrase, a critical enzyme in DNA replication, providing a plausible mechanism for their antimicrobial action.
In the context of cancer research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that 6-Methyl-1,2,4-triazin-3-amine derivatives could selectively inhibit the proliferation of certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. The study highlighted the compound's ability to modulate key kinases involved in cell cycle progression, such as CDK4/6, making it a promising candidate for further development as a targeted therapy. Notably, one derivative showed a 50% reduction in tumor growth in a xenograft mouse model, underscoring its potential in vivo efficacy.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 6-Methyl-1,2,4-triazin-3-amine. A 2024 paper in Organic Process Research & Development described a novel, scalable synthesis route that reduces the use of hazardous reagents and improves yield. This green chemistry approach not only enhances the compound's accessibility for further research but also aligns with the pharmaceutical industry's growing emphasis on sustainable practices.
Despite these promising developments, challenges remain in the clinical translation of 6-Methyl-1,2,4-triazin-3-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic pharmacokinetic and pharmacodynamic studies. However, the compound's structural flexibility offers ample opportunities for medicinal chemists to design optimized analogs with improved drug-like properties.
In conclusion, 6-Methyl-1,2,4-triazin-3-amine (CAS: 18915-36-1) represents a compelling scaffold in medicinal chemistry, with demonstrated potential across multiple therapeutic areas. Ongoing research efforts are expected to further unravel its pharmacological potential and pave the way for its application in drug discovery and development. Future studies should focus on expanding its SAR profile, exploring combination therapies, and advancing promising candidates into preclinical and clinical trials.
18915-36-1 (6-Methyl-1,2,4-triazin-3-amine) Related Products
- 1936673-16-3(6-ethynyl-1,2,4-triazin-3-amine)
- 768372-24-3(1,2,4-Triazin-3-amine, 6-ethyl-)
- 565184-93-2(1,2,4-TRIAZIN-3-AMINE, 6-(1,1-DIMETHYLETHYL)-)
- 21134-96-3(1,2,4-triazine, 6-methyl-)
- 17584-12-2(5,6-dimethyl-1,2,4-triazin-3-amine)
- 6302-68-7(5-methyl-1,2,4-triazin-3-amine)
- 115125-13-8(N,5,6-trimethyl-1,2,4-triazin-3-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)